N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethane-1-sulfonamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring in its structure contributes to its significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethane-1-sulfonamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with appropriate reagents to form the desired product. One common method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride to form an intermediate, which is then reacted with 2-phenylethane-1-sulfonamide under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethane-1-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, leading to the inhibition of their activity. For example, the compound may inhibit the activity of enzymes involved in DNA replication, leading to the disruption of cell division and growth . Additionally, the sulfonamide group can interact with cellular receptors, modulating various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide: This compound also contains the thiadiazole ring and exhibits similar biological activities.
N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imine: Another thiadiazole derivative with significant antimicrobial and anticancer properties.
Uniqueness
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethane-1-sulfonamide is unique due to its specific structural features, such as the azetidine ring and the phenylethane sulfonamide group. These structural elements contribute to its distinct biological activities and make it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-11-15-16-14(21-11)18-9-13(10-18)17-22(19,20)8-7-12-5-3-2-4-6-12/h2-6,13,17H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILZFXYOILMHDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.